molecular formula C11H13BrFNO2 B2902411 5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide CAS No. 2198221-55-3

5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide

Cat. No. B2902411
CAS RN: 2198221-55-3
M. Wt: 290.132
InChI Key: WILPHVFDTIYPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide is a novel synthetic compound that has recently gained attention in the scientific community due to its promising potential as a therapeutic agent. This compound is a member of the class of cycloalkylamides and has been found to exhibit potent activity against certain diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects through the modulation of various signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In inflammation research, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological research, it has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, it has been shown to enhance cognitive function, improve memory, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide is its potency and specificity. It has been found to exhibit potent activity against certain diseases, while having minimal effects on normal cells. This makes it a promising therapeutic agent for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy. Additionally, the compound may have limited stability under certain conditions, which can affect its shelf life and reproducibility.

Future Directions

There are many potential future directions for the research and development of 5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide. One possible direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on elucidating the mechanism of action of the compound and identifying its molecular targets. Finally, future studies could explore the potential of this compound as a lead compound for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide involves the reaction of 2-fluorocyclopentanone with N-methylhydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with bromine to yield the desired product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against certain diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological research, it has been shown to enhance cognitive function and protect against neuronal damage.

properties

IUPAC Name

5-bromo-N-(2-fluorocyclopentyl)-N-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-14(8-4-2-3-7(8)13)11(15)9-5-6-10(12)16-9/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILPHVFDTIYPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1F)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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